Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Structural elucidation, electronic causality, and self-validating NMR acquisition protocols.
Introduction & Structural Causality
(3-Fluoro-5-iodophenyl)methanol is a highly functionalized tri-substituted benzene derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors (e.g., ERK1/2 inhibitors in oncology) . Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of three competing electronic effects:
The Inductive Effect of Fluorine: The highly electronegative
19F
atom strongly deshields the ipso carbon while shielding the ortho and para positions through
π
-resonance donation.
The Heavy Atom on Light Atom (HALA) Effect: Iodine, possessing a massive electron cloud, induces strong spin-orbit coupling. This relativistic effect creates a local magnetic field that massively shields the ipso carbon, driving its chemical shift significantly upfield .
Spin-Spin Coupling (
19F
): Because
19F
is a spin-½ nucleus with 100% natural abundance, it couples extensively with both
1H
and
13C
nuclei, resulting in complex multiplet splitting patterns that must be carefully decoupled from standard proton-proton (
JHH
) interactions .
Caption: Logical deduction of 13C NMR chemical shifts based on substituent electronic effects.
1
H NMR Spectroscopy: Mechanistic Assignments
The proton NMR spectrum of (3-fluoro-5-iodophenyl)methanol is defined by the asymmetric substitution on the benzene ring, which breaks all magnetic equivalence. The chemical shifts are dictated by additive substituent effects .
Table 1: Expected
1
H NMR Data (400 MHz, CDCl
3
)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (Hz)
Assignment Logic & Causality
-CH
2
-
4.65
s (broad)
2H
-
Benzylic protons, deshielded by the adjacent hydroxyl oxygen.
-OH
2.20
br s
1H
-
Hydroxyl proton. Broad due to intermolecular hydrogen bonding and chemical exchange.
H-2
6.62
dt
1H
3JHF≈9.0
,
4JHH≈1.5
Ortho to F, meta to I and CH
2
OH. Strongly shielded by F resonance donation.
H-4
7.27
ddd
1H
3JHF≈8.0
,
4JHH≈2.0,1.5
Ortho to F and I. The shielding of F is perfectly counteracted by the deshielding of I.
H-6
7.55
t (narrow)
1H
4JHF≈1.5
,
4JHH≈1.5
Ortho to I, meta to F. Shifted downfield due to the proximity of the iodine atom.
Note: Shifts are empirical estimates based on additive substituent rules. Actual values may vary slightly based on concentration and temperature.
13
C NMR Spectroscopy: Relativistic & Coupling Effects
The carbon spectrum is highly diagnostic due to the massive chemical shift dispersion caused by the halogens. Every carbon on the aromatic ring will be split into a doublet by the
19F
nucleus, with the coupling constant (
JCF
) decaying as a function of bond distance .
Table 2: Expected
13
C NMR Data (100 MHz, CDCl
3
)
Position
Shift (
δ
, ppm)
Multiplicity
Coupling Constants (Hz)
Assignment Logic & Causality
C-5
97.7
d
4JCF≈8.0
Ipso to I. Massive upfield shift (
∼
30 ppm) driven by the HALA spin-orbit relativistic effect.
C-2
112.8
d
2JCF≈24.0
Ortho to F. Shielded by
π
-electron donation from fluorine.
C-4
123.1
d
2JCF≈24.0
Ortho to F, ortho to I.
C-6
131.3
d
4JCF≈3.0
Ortho to I, para to F.
C-1
144.3
d
3JCF≈8.0
Ipso to CH
2
OH. Deshielded by the inductive pull of the oxygen atom.
C-3
164.7
d
1JCF≈248.0
Ipso to F. Massive downfield shift due to the extreme electronegativity of fluorine.
-CH
2
-
64.0
s
-
Benzylic aliphatic carbon.
Standardized Experimental Protocol
To ensure data trustworthiness and reproducibility, the following protocol acts as a self-validating system . By mandating specific line-width checks and relaxation delays, the workflow prevents common artifacts such as peak truncation or integration errors for quaternary carbons.
Step-by-Step Methodology
Sample Preparation:
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: Filtering the solution through a glass wool plug into a 5 mm precision NMR tube removes paramagnetic particulates, ensuring optimal magnetic field homogeneity.
Instrument Calibration (Shimming & Tuning):
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium frequency of CDCl
3
.
Self-Validation: Perform automated gradient shimming. Before proceeding, verify that the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz . If it is broader, re-shim to prevent multiplet smearing.
1
H NMR Acquisition:
Execute a standard 30° pulse sequence (zg30).
Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 2.0 seconds.
13
C NMR Acquisition:
Execute a proton-decoupled 30° pulse sequence (zgpg30) utilizing WALTZ-16 decoupling.
Set NS = 1024.
Causality: Set D1 = 2.0–3.0 seconds. Quaternary carbons (C1, C3, C5) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline.
Data Processing:
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier Transform to optimize the signal-to-noise ratio.
Calibrate the chemical shift scale by setting the central CDCl
3
triplet to 77.16 ppm in
13
C and the residual CHCl
3
singlet to 7.26 ppm in
1
H.
Caption: Workflow for self-validating 1H and 13C NMR acquisition and processing.
References
Bagdanoff, J. T., et al. (2015). Aminoheteroaryl benzamides as kinase inhibitors (Patent No. WO2015066188A1). World Intellectual Property Organization.[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link][3]
A Comprehensive Technical Guide to the Safe Handling of (3-Fluoro-5-iodophenyl)methanol in a Laboratory Setting
This guide provides an in-depth overview of the material safety data and laboratory handling protocols for (3-Fluoro-5-iodophenyl)methanol (CAS No. 1261837-87-9).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth overview of the material safety data and laboratory handling protocols for (3-Fluoro-5-iodophenyl)methanol (CAS No. 1261837-87-9). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. The information herein is synthesized from available safety data sheets and established best practices for managing halogenated organic compounds.
Section 1: Compound Identification and Physicochemical Properties
(3-Fluoro-5-iodophenyl)methanol is a halogenated aromatic alcohol. Its structure, containing both fluorine and iodine atoms, suggests potential for reactivity and specific handling requirements. While comprehensive physical data is limited, the available information is summarized below.
Section 2: Hazard Identification and Toxicological Profile
Hazard Statement
Code
Description
Pictogram
Signal Word
Causes skin irritation
H315
Causes reversible inflammatory effect on the skin at the site of contact.[4]
GHS07 (Exclamation Mark)
Warning
Causes serious eye irritation
H319
Causes reversible inflammatory effect on the eyes at the site of contact.[4]
GHS07 (Exclamation Mark)
Warning
The toxicological properties of many halogenated organic compounds warrant careful handling to prevent both acute and chronic health effects. While specific data for this compound is lacking, related structures are known to be irritants.[5]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Handling
All work with (3-Fluoro-5-iodophenyl)methanol should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4][6][7] Handling processes should be designed to reduce the possibility of splashes or splatters.[6]
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is donned correctly. Confirm that the fume hood is functioning properly.
Aliquotting: When transferring the chemical, use appropriate tools such as a calibrated pipette with disposable tips or a spatula for solids. Avoid creating dust if handling a solid form.[4]
Reaction Setup: If used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Wash hands and any exposed skin thoroughly with soap and water.[8]
Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
Location: Store (3-Fluoro-5-iodophenyl)methanol in a cool, dry, and well-ventilated area away from direct sunlight.[7] It should be stored below eye level to minimize the risk of spills causing facial or eye contact.[4][6]
Container: Keep the container tightly closed.[7] Ensure the original container is in good condition and properly labeled.
Segregation: As a halogenated compound, it should be stored separately from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[7][9] Specifically, keep it segregated from non-halogenated organic solvents.[9][10][11] Use secondary containment, such as a chemically resistant tray, to contain any potential leaks.[4][6][12]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
Fume Hood: A properly functioning laboratory chemical fume hood is the primary engineering control to prevent inhalation exposure.[4][6]
Ventilation: The laboratory should have adequate general ventilation.
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[13][14]
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical splash goggles are required.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[15]
Skin Protection:
Gloves: Chemically compatible gloves must be worn. The specific glove material should be selected based on the manufacturer's recommendations and breakthrough time data. Inspect gloves for any signs of degradation or punctures before each use.[16]
Lab Coat: A knee-length laboratory coat should be worn to protect against skin contact.[6]
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary, based on a formal risk assessment.
Section 5: Emergency Procedures
All personnel must be familiar with emergency procedures before handling the chemical.
Spills
Minor Spill (in a fume hood):
Alert others in the immediate area.
Wear appropriate PPE.
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[13]
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area.
Major Spill (outside a fume hood):
Evacuate the immediate area and alert others.
If the substance is flammable, turn off all ignition sources.[4]
Close the laboratory door to contain vapors.
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
Fire
In case of a fire involving this chemical, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the fire.
First Aid
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][14][17] Seek immediate medical attention.[13][17]
Skin Contact: Promptly flush the affected skin with plenty of water for at least 15 minutes.[13][15] Remove any contaminated clothing while under the safety shower if the contact area is large.[13] If irritation persists, seek medical attention.[13][17]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Section 6: Waste Disposal and Environmental Considerations
Chemical waste must be managed responsibly to protect the environment.
Waste Collection: (3-Fluoro-5-iodophenyl)methanol is a halogenated organic compound. As such, all waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7][10][18]
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[18] The disposal of mixed waste is significantly more complex and costly.[18]
Disposal: All chemical waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[4][18] Halogenated compounds can be toxic to aquatic life and may persist in the environment.[18][19]
Visualizations
Risk Assessment Workflow
Caption: Risk assessment process before handling the chemical.
Emergency Response Decision Tree
Caption: Decision-making for different laboratory emergencies.
Section 7: References
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, Florida State University. [Link]
Thermodynamic Stability of (3-Fluoro-5-iodophenyl)methanol at Room Temperature: A Technical Guide
Executive Summary In pharmaceutical development and advanced organic synthesis, halogenated benzyl alcohols serve as critical building blocks. (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9) is a highly versatile int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and advanced organic synthesis, halogenated benzyl alcohols serve as critical building blocks. (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9) is a highly versatile intermediate featuring three distinct functional groups: a strongly electron-withdrawing fluorine atom, a highly polarizable iodine atom, and a primary benzylic alcohol[1].
Understanding the thermodynamic stability of this compound at room temperature (25°C) is paramount for ensuring batch-to-batch reproducibility, designing optimal storage conditions, and preventing premature degradation during drug development. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic and kinetic stability, supported by bond dissociation energetics and self-validating experimental protocols.
Molecular Architecture & Thermodynamic Profiling
The stability of (3-Fluoro-5-iodophenyl)methanol is dictated by the localized bond dissociation energies (BDE) of its functional groups. At standard room temperature (298 K), the available ambient thermal energy (
RT
) is approximately 2.48 kJ/mol. The structural integrity of the molecule depends on whether this ambient energy—or external environmental triggers—can overcome the activation barriers for bond cleavage.
Bond Dissociation Energetics
The C-F Bond: Fluorine forms an exceptionally strong bond with the aromatic ring. The BDE of the C-F bond in fluorobenzene derivatives is approximately 526 kJ/mol[2]. Because this value vastly exceeds ambient thermal energy, the C-F bond is thermodynamically inert at room temperature and requires extreme conditions or specific metalloenzymes for cleavage[2].
The C-I Bond: The carbon-iodine bond is the weakest link in the molecule's structural framework, with a BDE of approximately 268 kJ/mol (~64 kcal/mol)[3]. While thermodynamically stable against spontaneous thermal homolysis at 25°C, it is highly susceptible to photolytic cleavage if exposed to ultraviolet (UV) light.
The Benzyl Alcohol Moiety: The -CH₂OH group is thermodynamically driven toward oxidation (forming 3-fluoro-5-iodobenzaldehyde or the corresponding benzoic acid) in the presence of atmospheric oxygen. However, this process is protected by a high kinetic activation barrier.
As an Application Scientist, it is crucial to distinguish between a molecule that is thermodynamically stable (will not degrade because the products are higher in energy) and one that is kinetically stable (will degrade eventually, but the reaction is too slow to observe without a catalyst).
Thermal Stability: Because the lowest energy barrier for unimolecular decomposition (the C-I bond) is ~268 kJ/mol[3], the probability of thermal cleavage at 25°C is statistically zero according to the Boltzmann distribution. Therefore, the compound is completely stable under standard dark, thermal conditions.
Photolytic Vulnerability: Photons in the UV spectrum (e.g., 300 nm) carry energy exceeding 390 kJ/mol. This is more than sufficient to overcome the C-I bond barrier, leading to homolytic fission and the generation of highly reactive aryl and iodine radicals. This causality explains why commercial suppliers mandate that the compound be stored in a "dark place"[5].
Oxidative Vulnerability: The oxidation of the benzyl alcohol to benzaldehyde is thermodynamically favorable (
ΔG<0
) in an oxygen-rich environment. However, without a transition metal catalyst (such as Pt/ZnO) to lower the activation energy, the reaction does not proceed at room temperature[4]. Thus, the compound remains kinetically stable in air, though storage under an "inert atmosphere" is recommended to prevent trace-metal-catalyzed autoxidation over long-term storage[5].
Caption: Degradation pathways of the compound under oxidative and photolytic stress.
Experimental Methodologies for Stability Validation
To empirically validate the thermodynamic profile of (3-Fluoro-5-iodophenyl)methanol, laboratories must employ self-validating experimental systems. The following protocols are designed to isolate specific degradation pathways while utilizing internal controls to establish causality.
Protocol 1: Controlled Photolytic and Thermal Stress Testing
This protocol isolates the C-I bond's vulnerability to photolysis versus thermal ambient energy.
Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.
Aliquoting & Matrix Selection:
Test Group: Transfer 1 mL aliquots into clear quartz vials . Causality: Standard borosilicate glass absorbs UV light below 300 nm, which would artificially protect the C-I bond. Quartz ensures full-spectrum UV transmittance.
Control Group: Transfer 1 mL aliquots into amber glass vials (thermal control).
Environmental Exposure: Place the quartz vials in a photoreactor equipped with 365 nm UV lamps at a strictly maintained 25°C. Place the amber vials in a dark stability chamber, also at 25°C.
Time-Course Sampling: Withdraw 50 µL aliquots at
t=0,2,4,8,
and
24
hours.
Quantification: Analyze via RP-HPLC-UV (detection at 254 nm). The amber vials will show 100% recovery (confirming thermal stability), while the quartz vials will exhibit first-order degradation kinetics as the C-I bond undergoes homolysis.
Protocol 2: Base-Free Oxidative Stability Assay
This protocol evaluates the kinetic stability of the benzyl alcohol moiety against oxidation.
Preparation: Prepare a 0.2 mmol solution of the compound in 10 mL of deionized water/acetonitrile (1:1 v/v).
Aeration: Purge the solution with synthetic air (20% O₂) for 10 minutes. Causality: This ensures that dissolved oxygen is not the limiting reagent in the thermodynamic assessment.
Catalyst Control: To a parallel positive-control vial, add 0.1 g of a Pt/ZnO catalyst. This specific catalyst is proven to enable efficient benzyl alcohol oxidation at room temperature by lowering the activation energy barrier[4].
Incubation: Seal both vials and incubate at 25°C under continuous stirring (500 rpm) for 72 hours.
Analysis: Evaluate via LC-MS. The uncatalyzed vial will show virtually no degradation (proving kinetic stability), whereas the Pt/ZnO catalyzed vial will show rapid conversion to 3-fluoro-5-iodobenzaldehyde.
Caption: Step-by-step experimental workflow for thermodynamic stability assessment.
Conclusion
(3-Fluoro-5-iodophenyl)methanol is a highly stable compound at room temperature when handled correctly. Its thermodynamic profile reveals that while the C-F bond is virtually indestructible under ambient conditions[2], the C-I bond and the benzylic alcohol present specific vulnerabilities[3]. Because the degradation pathways are kinetically hindered at 25°C, the compound will not spontaneously decompose. However, to maintain absolute structural integrity, it must be shielded from high-energy UV photons (which cleave the C-I bond) and stored in an inert atmosphere to prevent trace-metal-catalyzed oxidation of the alcohol group[5].
References
National Center for Biotechnology Information. "3-Fluoro-5-iodobenzyl alcohol | C7H6FIO | CID 91658964" PubChem. URL:[Link]
Cui, C., et al. "Carbon–fluorine bond cleavage mediated by metalloenzymes" PMC - NIH. URL:[Link]
Cowell, G. W., et al. "The temperature dependence of the triplet lifetimes of some aryl iodides and bromides" AIP Publishing. URL:[Link]
Juanjuan, et al. "Time course of alcohol oxidation on Pt/ZnO under aqueous conditions at room temperature" ResearchGate. URL:[Link]
The Discovery and Application of (3-Fluoro-5-iodophenyl)methanol Derivatives in Modern Medicinal Chemistry
Executive Summary (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9) has emerged as a structurally privileged synthon in the design of advanced therapeutics and [1]. This technical whitepaper explores the causality behi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9) has emerged as a structurally privileged synthon in the design of advanced therapeutics and [1]. This technical whitepaper explores the causality behind its selection in drug design, details self-validating synthetic protocols for its derivatization, and examines its critical role in the discovery of novel [2] and [3].
Strategic Rationale: The 3-Fluoro-5-Iodo Substitution Pattern
The selection of the 3-fluoro-5-iodo substitution pattern is a calculated decision based on precise physicochemical and electronic requirements:
Fluorine's Role (Metabolic & Physicochemical Modulation): The incorporation of a fluorine atom significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position. Furthermore, fluorine's high electronegativity modulates the pKa of proximal functional groups and increases the molecule's lipophilicity (LogD). This is a critical parameter for ensuring blood-brain barrier (BBB) penetration in[3].
Iodine's Role (Electrophilic Activation): The iodine atom acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4]. In radiochemistry, the iodo-arene serves as an optimal precursor for generating iodonium ylides, enabling late-stage aliphatic or aromatic [3].
Hydroxymethyl Group (Versatile Derivatization): The benzylic alcohol provides a versatile functional handle. It can be oxidized to an aldehyde to undergo Wittig olefinations (essential for forming pyrrolidin-2-one rings) or converted to a benzylic halide for N-alkylation in[2].
Divergent Synthetic Workflows
The versatility of (3-Fluoro-5-iodophenyl)methanol allows it to serve as a central node for divergent synthesis across multiple therapeutic areas.
Divergent synthetic applications of (3-Fluoro-5-iodophenyl)methanol in drug discovery.
Protocol 1: Synthesis of the Core Synthon via DIBAL-H Reduction
To synthesize the core synthon from methyl 3-fluoro-5-iodobenzoate, a controlled reduction is required[2].
Preparation: Dissolve methyl 3-fluoro-5-iodobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 2.5 eq) dropwise over 30 minutes. Causality: DIBAL-H is added at -78 °C to prevent over-reduction to the methyl group and to control the highly exothermic nature of the hydride transfer, ensuring strict chemoselectivity.
Agitation: Stir the mixture at -78 °C for 4 hours.
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active ester spot (R
f
~0.6) disappears and a more polar alcohol spot (R
f
~0.3) appears.
Quench & Workup: Quench carefully with ice-cold 1N HCl to break down the aluminum complex. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO
4
, filter, and concentrate under reduced pressure to yield (3-Fluoro-5-iodophenyl)methanol[2].
Protocol 2: Oxidation to 3-Fluoro-5-iodobenzaldehyde
The aldehyde derivative is a critical precursor for SV2A radiotracers[3].
Preparation: Dissolve (3-Fluoro-5-iodophenyl)methanol (1.0 eq) in anhydrous DCM.
Oxidation: Add activated Manganese(IV) oxide (MnO
2
, 10.0 eq) in a single portion. Causality: MnO
2
is chosen over Swern or Dess-Martin oxidations due to its mild nature, high chemoselectivity for benzylic alcohols, and ease of purification.
Agitation: Stir vigorously at room temperature for 12 hours.
Validation & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove manganese salts. Wash the pad with excess DCM. Concentrate the filtrate to afford 3-fluoro-5-iodobenzaldehyde in near-quantitative yield.
Applications in Drug Discovery and Molecular Imaging
PET Radiotracers for Neuroimaging (SV2A)
Synaptic vesicle glycoprotein 2A (SV2A) is a critical biomarker for synaptic density. Derivatives of 3-fluoro-5-iodobenzaldehyde have been utilized to synthesize racemic precursors for
18
F-labeled PET radiotracers, such as [
18
F]SDM-8[3]. The aldehyde undergoes a Wittig reaction with carbethoxymethylene phosphorus ylide, followed by Michael addition and in situ cyclization to form a pyrrolidin-2-one intermediate. The iodine atom is subsequently converted into an iodonium ylide, which serves as the leaving group during [3].
Workflow of [18F] radiofluorination and SV2A target binding for PET imaging.
Targeted Kinase Inhibitors
In the realm of oncology, (3-Fluoro-5-iodophenyl)methanol is utilized in the synthesis of aminoheteroaryl benzamides, which function as [2]. The benzylic alcohol is frequently converted into a leaving group (e.g., via bromination) to facilitate N-alkylation of piperidine or piperazine rings, while the iodo-group is leveraged for late-stage diversification via Suzuki coupling to attach various heteroaryl pharmacophores[2],[5].
Monoacylglycerol Lipase (MAGL) Inhibitors
The 3-fluoro-5-iodo phenyl moiety has also been explored in the development of reversible MAGL inhibitors, where the halogen bonding and lipophilic interactions of the iodo-substituent significantly enhance binding affinity within the [6].
Quantitative Data Summary
The following table summarizes the physicochemical and biological properties of key derivatives synthesized from or structurally related to the (3-Fluoro-5-iodophenyl)methanol core:
Halogen bonding in hydrophobic pocket; metabolic stability.
Conclusion
The strategic implementation of (3-Fluoro-5-iodophenyl)methanol in medicinal chemistry exemplifies the power of rationally designed synthons. By combining the metabolic shielding and lipophilicity of fluorine with the synthetic versatility of iodine and a benzylic alcohol, researchers can efficiently navigate complex synthetic pathways to discover highly potent therapeutics and precision imaging agents.
References
PubChem Compound Summary for CID 91658964, 3-Fluoro-5-iodobenzyl alcohol. National Center for Biotechnology Information. URL:[Link]
Aminoheteroaryl benzamides as kinase inhibitors. Bagdanoff, J. T., et al. (2015). World Intellectual Property Organization, WO2015066188A1.
Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. Li, S., et al. (2018). ACS Chemical Neuroscience. URL:[Link]
Synthesis and characterization in monkey of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors. Siméon, F. G., et al. (2007). PubMed Central (PMC). URL:[Link]
Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. He, Y., et al. (2018). Journal of Medicinal Chemistry. URL:[Link]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using (3-Fluoro-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing the Power of Fluorinated Biaryl Methanols The Suzuki-Miyaura cross-coupling react...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Fluorinated Biaryl Methanols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The strategic incorporation of fluorine atoms into these scaffolds is of particular interest in drug development, as fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4]
(3-Fluoro-5-iodophenyl)methanol is a valuable building block that introduces both a fluorine atom and a versatile hydroxymethyl group. The iodine atom serves as an excellent handle for the Suzuki-Miyaura coupling due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.[5] This application note provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using (3-Fluoro-5-iodophenyl)methanol, offering detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Rationale: A Symphony of Catalysis
The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several key components, each playing a critical role in the catalytic cycle.[2] Understanding the function of each component is paramount for rational protocol design and optimization.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Reaction Components and Their Roles:
Palladium Catalyst: The heart of the reaction, palladium cycles between the Pd(0) and Pd(II) oxidation states.[2] While a variety of palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[6] For substrates like aryl iodides, which undergo rapid oxidative addition, a wide range of palladium sources are effective.[7]
Ligand: The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity. For coupling with aryl iodides, phosphine ligands are widely used.[2] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Beller groups (e.g., SPhos, XPhos), can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with sterically demanding substrates.[3][8]
Base: The base is crucial for the transmetalation step.[6] It activates the boronic acid or ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6] The choice of base can significantly impact the reaction's success, with common options including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] The presence of a hydroxyl group in the substrate, as in (3-Fluoro-5-iodophenyl)methanol, necessitates careful base selection to avoid unwanted side reactions, though the benzylic alcohol is generally less acidic than a phenol and less prone to deprotonation under typical Suzuki conditions.
Boronic Acid/Ester: This is the source of the aryl or vinyl group to be coupled with the (3-Fluoro-5-iodophenyl)methanol. Boronic acids are commonly used, though boronate esters (e.g., pinacol esters) offer enhanced stability and are often preferred for challenging substrates.[1]
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common solvents include toluene, dioxane, and THF, often in combination with water.[9] The presence of water can be beneficial for dissolving inorganic bases and promoting the formation of the active boronate species.
Proposed Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-5-iodophenyl)methanol
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of (3-Fluoro-5-iodophenyl)methanol with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Purpose Coupling with Pd(PPh₃)₄
This protocol utilizes a common and reliable palladium(0) catalyst, making it a good first choice for a wide range of arylboronic acids.
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Detailed Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (3-Fluoro-5-iodophenyl)methanol, the arylboronic acid, and potassium carbonate.
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
Degas the resulting mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture to 80-90 °C and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an appropriate organic solvent such as ethyl acetate (3 x volume of the reaction solvent).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl methanol.
Protocol 2: For Sterically Hindered or Electron-Rich Arylboronic Acids
This protocol employs a more active catalyst system, which is often beneficial for more challenging coupling partners.[3]
Materials:
(3-Fluoro-5-iodophenyl)methanol (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (3.0 equiv)
Toluene
Water (degassed)
Nitrogen or Argon gas
Procedure:
Follow the general procedure outlined in Protocol 1, with the following modifications:
Use K₃PO₄ as the base.
Use a toluene/water (e.g., 10:1 v/v) solvent system.
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere before adding to the main reaction flask. This can help in the formation of the active catalytic species.
The reaction temperature may be varied, often between 80-110 °C, depending on the reactivity of the specific substrates.
Data Presentation: Parameter Comparison
Parameter
Protocol 1 (General Purpose)
Protocol 2 (Challenging Substrates)
Rationale for Selection
Palladium Source
Pd(PPh₃)₄
Pd(OAc)₂
Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that forms the active Pd(0) species in situ.[6]
Ligand
PPh₃ (from catalyst)
SPhos
PPh₃ is effective for many standard couplings. SPhos is a bulky, electron-rich ligand that promotes the coupling of sterically hindered substrates.[3][8]
Base
K₂CO₃
K₃PO₄
K₂CO₃ is a versatile and commonly used base. K₃PO₄ is a stronger base that can be more effective for less reactive boronic acids.[9]
Solvent System
Dioxane/Water (4:1)
Toluene/Water (10:1)
Dioxane is a good solvent for a wide range of organic compounds. Toluene is often preferred for higher temperature reactions.[9]
Temperature
80-90 °C
80-110 °C
Higher temperatures can increase the reaction rate, but may also lead to catalyst decomposition.[9]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature
- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction mixture.[8]- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Gradually increase the reaction temperature.
Homocoupling of Boronic Acid
- Presence of oxygen- Use of a Pd(II) precatalyst
- Improve degassing procedures.- Use a Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of (3-Fluoro-5-iodophenyl)methanol
- Presence of protic impurities- Certain bases or solvents
- Use anhydrous solvents if possible.- Consider a different base (e.g., KF).
Catalyst Decomposition (formation of palladium black)
- High temperature- Incorrect ligand-to-palladium ratio
- Lower the reaction temperature.- Ensure the correct stoichiometry of ligand and palladium.
Conclusion
The Suzuki-Miyaura cross-coupling of (3-Fluoro-5-iodophenyl)methanol is a powerful method for the synthesis of functionalized biaryl methanols, which are of significant interest in medicinal chemistry and materials science. By understanding the roles of the various reaction components and by selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein serve as a solid foundation for the successful implementation of this important transformation. As with any chemical reaction, empirical optimization for each specific substrate combination is key to achieving the best possible outcome.
References
Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved March 7, 2026, from [Link]
Influence of Pd speciation and support interactions for Suzuki reactions - NSF PAR. (2025, April 9). Retrieved March 7, 2026, from [Link]
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 24). Retrieved March 7, 2026, from [Link]
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved March 7, 2026, from [Link]
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 7, 2026, from [Link]
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. (2020, December 10). Retrieved March 7, 2026, from [Link]
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media | The Journal of Organic Chemistry - ACS Publications. (2002, March 16). Retrieved March 7, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved March 7, 2026, from [Link]
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.). Retrieved March 7, 2026, from [Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (2015, April 24). Retrieved March 7, 2026, from [Link]
(PDF) Substrate switchable Suzuki-Miyaura coupling for benzyl ester: Vs. benzyl halide. (2018, October 8). Retrieved March 7, 2026, from [Link]
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (2013, July 23). Retrieved March 7, 2026, from [Link]
Modern Fluoroorganic Chemistry. Synthesis, Reactivity, Applications. By Peer Kirsch. (2025, August 7). Retrieved March 7, 2026, from [Link]
Application Notes & Protocols for the Sonogashira Coupling of (3-Fluoro-5-iodophenyl)methanol
Introduction: The Strategic Importance of the Sonogashira Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-car...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation is indispensable for the synthesis of complex molecular architectures.[2][4] Its applications are vast, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials, largely due to its mild reaction conditions and broad functional group tolerance.[2][4][5][6]
This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specifically functionalized substrate: (3-Fluoro-5-iodophenyl)methanol. We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, provide a step-by-step experimental workflow, and offer a comprehensive troubleshooting guide to empower researchers in achieving successful outcomes.
Mechanistic Rationale: The Dual Catalytic Engine
The efficacy of the Sonogashira coupling stems from two interconnected and synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[1][3][4][7] A comprehensive understanding of this mechanism is critical for rational optimization and troubleshooting.
The Palladium Cycle: This is the main engine of the cross-coupling. It begins with the oxidative addition of the aryl iodide, in this case (3-Fluoro-5-iodophenyl)methanol, to a palladium(0) complex. This forms a palladium(II) intermediate. The subsequent crucial step, transmetalation, involves the transfer of the alkyne group from copper to palladium. The cycle concludes with reductive elimination, which forms the desired C-C bond, yields the final product, and regenerates the active Pd(0) catalyst.[3][7][8]
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the transmetalation step.[7][8] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][7] This species is more reactive towards the palladium(II) complex than the alkyne itself, thereby accelerating the overall reaction rate and allowing the process to occur under milder conditions.[9]
Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling
Experimental Design: A Substrate-Focused Approach
The selection of optimal reaction conditions must be tailored to the specific substrate, (3-Fluoro-5-iodophenyl)methanol.
1. Substrate Analysis:
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for oxidative addition to palladium.[2][10] This high reactivity is a significant advantage, often permitting the reaction to proceed efficiently at room temperature, thus preserving sensitive functional groups.[7]
Functional Groups: The fluoro (-F) and hydroxymethyl (-CH₂OH) groups on the aromatic ring are generally well-tolerated in Sonogashira couplings. The electron-withdrawing nature of the fluorine atom can slightly enhance the rate of oxidative addition. The primary alcohol is typically non-interfering, though its acidity should be considered when selecting the base.
This Pd(II) precatalyst is more stable to air and moisture than its Pd(0) counterparts like Pd(PPh₃)₄, making it easier to handle.[10] It is readily reduced in situ by the amine base or phosphine ligands to the active Pd(0) species required for the catalytic cycle.
Copper(I) Co-catalyst
CuI (Copper(I) Iodide)
CuI is the most common and effective co-catalyst for accelerating the reaction.[1][2] However, it can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[11][12][13] To mitigate this, it is critical to maintain a strictly inert atmosphere and use the minimum effective catalyst loading.
Base
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Amine bases serve two critical functions: they deprotonate the terminal alkyne to form the reactive acetylide species and neutralize the hydrogen iodide (HI) generated during the reaction. Et₃N is a standard, cost-effective choice that often doubles as a co-solvent.
Solvent
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[11] THF is a common choice, but in some cases, it can promote the formation of inactive "palladium black."[14] DMF is a more polar alternative that can enhance solubility and reaction rates.
Terminal Alkyne
Phenylacetylene, Trimethylsilylacetylene, etc.
The choice of alkyne depends on the desired final product. Using a slight excess (1.1-1.2 equivalents) ensures complete consumption of the more valuable aryl iodide.
Detailed Protocol: Sonogashira Coupling of (3-Fluoro-5-iodophenyl)methanol
This protocol provides a reliable starting point for the coupling reaction. Optimization may be required depending on the specific terminal alkyne used.
Materials and Reagents:
Reagent
M.W.
Amount (1 mmol scale)
Equivalents
Notes
(3-Fluoro-5-iodophenyl)methanol
254.01
254 mg
1.0
Ensure high purity.
Terminal Alkyne (e.g., Phenylacetylene)
102.14
123 µL (112 mg)
1.1
Purify if necessary.
PdCl₂(PPh₃)₂
701.90
14 mg
0.02 (2 mol%)
Yellow solid.
CuI
190.45
7.6 mg
0.04 (4 mol%)
Off-white/tan solid; use a fresh bottle.
Triethylamine (Et₃N)
101.19
3 mL
-
Anhydrous, degassed.
THF
-
6 mL
-
Anhydrous, degassed.
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
Flask Preparation: Flame-dry a two-neck round-bottom flask (or Schlenk flask) containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
Addition of Solids: To the flask, add (3-Fluoro-5-iodophenyl)methanol (254 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert environment.
Solvent and Base Addition: Using syringes, add anhydrous, degassed THF (6 mL) followed by anhydrous, degassed triethylamine (3 mL). Stir the resulting suspension for 5 minutes.
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate (triethylammonium iodide).
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 3-12 hours.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the catalyst residues and insoluble salts. Wash the pad with additional ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inactive Catalyst: Pd(0) species has decomposed due to oxygen exposure.[10][11] Poor Reagent Quality: Impurities in starting materials or wet/un-degassed solvents.[11]
- Ensure rigorous inert atmosphere techniques (use a Schlenk line). - Use fresh, high-purity catalysts and reagents.[10][11] - Thoroughly dry and degas all solvents and liquid reagents before use.
Significant Alkyne Homocoupling (Glaser Product)
Oxygen Contamination: Oxygen is a known promoter of Glaser coupling.[11][12] High Copper(I) Concentration: Excess CuI can favor the homocoupling pathway.
- Improve degassing procedures and maintain a positive pressure of inert gas.[11] - Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). - Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[11] - Consider switching to a copper-free protocol if the problem persists.[12]
Formation of "Palladium Black"
Catalyst Decomposition: The active homogeneous catalyst has precipitated as inactive palladium metal.[10]
- This can be promoted by certain solvents like THF.[14] Consider switching to DMF or another suitable solvent. - Ensure an adequate ligand-to-palladium ratio to help stabilize the active catalytic species.
Reaction Stalls
Insufficient Reactivity: While unlikely with an aryl iodide, this can occur with less reactive partners or steric hindrance.
- Gently heat the reaction mixture (e.g., to 40-50 °C). Aryl iodides typically react at room temperature, but gentle heating can accelerate slow reactions.[2]
References
What is the Sonogashira coupling reaction? Vedantu. [Link]
Application Note: Oxidation Protocols for the Conversion of (3-Fluoro-5-iodophenyl)methanol to 3-Fluoro-5-iodobenzaldehyde
Strategic Context & Mechanistic Overview The conversion of (3-fluoro-5-iodophenyl)methanol to 3-fluoro-5-iodobenzaldehyde is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs),...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Mechanistic Overview
The conversion of (3-fluoro-5-iodophenyl)methanol to 3-fluoro-5-iodobenzaldehyde is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including aminoheteroaryl benzamide kinase inhibitors[1]. The target aldehyde serves as a versatile bifunctional building block: the aldehyde moiety is primed for reductive aminations or olefination, while the aryl iodide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Chemoselectivity Challenges:
The primary challenge in this transformation is avoiding the over-oxidation of the benzylic alcohol to the corresponding carboxylic acid. Furthermore, the presence of the aryl iodide bond introduces a secondary risk: strong terminal oxidants (e.g., peracids, unbuffered Oxone) can inadvertently oxidize the aryl iodide to hypervalent iodoxyarenes[2]. Therefore, mild, highly chemoselective oxidants must be employed to preserve the halogen substituents.
Reagent Selection & Causality:
Pyridinium Chlorochromate (PCC) with Silica Gel: PCC is a classic Cr(VI) oxidant that selectively halts at the aldehyde stage. However, traditional PCC oxidations generate a black, tarry chromium byproduct that complicates product isolation. By adsorbing the reaction onto silica gel, the silica acts as a high-surface-area support that physically traps the reduced chromium species[1]. This causality transforms a notoriously messy workup into a simple filtration, ensuring high recovery of the aldehyde.
Dess-Martin Periodinane (DMP): DMP is a mild hypervalent iodine(V) reagent that operates via ligand exchange with the benzylic alcohol, followed by alpha-proton abstraction[3]. It is highly chemoselective, operates under neutral conditions, and completely avoids heavy metal toxicity[4]. The byproduct, an iodinane(III) species, is easily reduced and washed away during an aqueous thiosulfate quench.
Comparative Protocol Analysis
To assist in route selection, the quantitative and qualitative data for the primary oxidation methods are summarized below:
Parameter
Protocol A: PCC / Silica
Protocol B: DMP
Swern Oxidation (Alternative)
Reagent Cost
Low
High
Very Low
Toxicity
High (Cr(VI) species)
Low (Iodine-based)
Moderate (CO gas, Me₂S)
Reaction Temp
Room Temperature
0 °C to Room Temp
-78 °C
Over-oxidation Risk
Very Low
Very Low
Very Low
Workup Complexity
Low (Simple Filtration)
Moderate (Aqueous Quench)
Moderate (Aqueous Extraction)
Scalability
Good (up to ~50g)
Excellent
Challenging (Highly Exothermic)
Experimental Workflows
Parallel workflows for the oxidation of (3-fluoro-5-iodophenyl)methanol using PCC/Silica or DMP.
This protocol is adapted from validated pharmaceutical synthetic routes for kinase inhibitor intermediates[1].
Scale: 35.0 mmol
Materials:
(3-Fluoro-5-iodophenyl)methanol: 9.79 g (35.0 mmol)
Pyridinium chlorochromate (PCC): 18.3 g (45.0 mmol, 1.3 equiv)
Silica gel (230-400 mesh): 18.0 g
Dichloromethane (DCM), anhydrous: 94 mL
Step-by-Step Procedure:
Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-fluoro-5-iodophenyl)methanol (9.79 g) in anhydrous DCM (94 mL) under a nitrogen atmosphere.
Silica Addition: Add the silica gel (18.0 g) directly to the solution. Causality: The silica provides a solid matrix to sequester the chromium byproducts, preventing the formation of an intractable tar[1].
Oxidant Addition: Add PCC (18.3 g) portion-wise over 5 minutes at room temperature (20-25 °C). The mixture will immediately turn dark orange/brown.
Reaction Agitation: Vigorously stir the suspension at room temperature for 1 hour.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) solvent system. The starting material (polar benzylic alcohol) should be completely consumed, replaced by a non-polar spot corresponding to the aldehyde.
Workup & Isolation: Filter the entire reaction mixture through a pad of Celite to remove the silica and trapped chromium salts. Wash the filter cake thoroughly with additional DCM (3 × 50 mL) to ensure complete product recovery.
Concentration: Concentrate the combined filtrate in vacuo to afford 3-fluoro-5-iodobenzaldehyde. The product is typically >95% pure and ready for downstream applications without further chromatography.
A greener, heavy-metal-free alternative utilizing hypervalent iodine chemistry[4],[3].
Scale: 10.0 mmol
Materials:
(3-Fluoro-5-iodophenyl)methanol: 2.52 g (10.0 mmol)
Dess-Martin Periodinane (DMP): 4.66 g (11.0 mmol, 1.1 equiv)
Dichloromethane (DCM), anhydrous: 50 mL
Saturated aqueous Na₂S₂O₃ and Saturated aqueous NaHCO₃
Step-by-Step Procedure:
Substrate Dissolution: Dissolve the benzylic alcohol (2.52 g) in anhydrous DCM (50 mL) and cool the flask to 0 °C using an ice bath.
Oxidant Addition: Add DMP (4.66 g) in one portion. Causality: Adding the reagent at 0 °C controls the initial exothermic ligand-exchange step between the alcohol and the iodine(V) center.
Reaction Agitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
In-Process Control (IPC): Monitor by LC-MS or TLC to confirm complete conversion.
Quench: Dilute the reaction with 50 mL of DCM, then pour into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine(III) byproducts to water-soluble species, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation of the newly formed aldehyde[4].
Phase Separation & Washing: Stir vigorously for 15 minutes until the organic layer is completely clear. Separate the phases in a separatory funnel. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
Concentration: Evaporate the solvent under reduced pressure to yield the target 3-fluoro-5-iodobenzaldehyde.
References
[1] WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors. Google Patents.
URL:
[2] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society (ACS).
URL:
Purification methods and flash chromatography conditions for (3-Fluoro-5-iodophenyl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (3-Fluoro-5-iodophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process d...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (3-Fluoro-5-iodophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for its purification, with a special emphasis on flash chromatography. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific experimental context.
Compound Overview
(3-Fluoro-5-iodophenyl)methanol is a halogenated aromatic alcohol. Its structure presents specific challenges and considerations for purification. The presence of the polar alcohol group dictates its interaction with chromatographic media, while the fluoro and iodo substituents influence its overall polarity and potential for interaction with various solvents.
This section addresses specific problems you may encounter during the flash chromatography purification of (3-Fluoro-5-iodophenyl)methanol.
Issue 1: Poor Separation Between Product and Impurities
Question: My TLC plate shows two spots that are very close together, and my flash column fractions are all mixed. Why is this happening and how can I improve the separation?
Application Scientist's Analysis:
This is the most common challenge in chromatography. Poor separation, or low resolution, occurs when the affinities of your target compound and an impurity for the stationary phase are too similar. For (3-Fluoro-5-iodophenyl)methanol, likely impurities include unreacted starting material (e.g., the corresponding aldehyde or carboxylic acid) or regioisomers formed during synthesis.[3] These molecules often have very similar polarities, making them difficult to resolve.
Recommended Solutions:
Optimize the Mobile Phase: The power of your mobile phase (eluent) is critical. For normal-phase silica gel chromatography, you are typically balancing a non-polar solvent (like hexane or heptane) with a more polar solvent (like ethyl acetate or dichloromethane).
Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf on TLC), your solvent system is too polar. Decrease the percentage of the polar solvent (e.g., move from 20% Ethyl Acetate in Hexane to 10%). This will increase the interaction with the silica gel, forcing the compounds to move more slowly and allowing for better separation.
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can dramatically alter selectivity. If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system.[4] Methanol offers different hydrogen bonding capabilities compared to ethyl acetate, which can change the elution order or improve separation.
Employ Isocratic Elution: For very difficult separations, a shallow gradient or even an isocratic (constant solvent composition) elution can provide the highest resolution. Run the column with the solvent system that gives your target compound an Rf of ~0.2-0.3 on the TLC plate.[5]
Check Sample Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, for a challenging separation, the mass of your crude sample should be about 1-2% of the mass of the silica in your column (e.g., 400-800 mg of crude material on a 40g silica column).
Issue 2: The Product Peak is Tailing Severely
Question: My product starts to elute, but it continues to come off the column over many fractions, resulting in a broad, tailing peak. What causes this?
Application Scientist's Analysis:
Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[4][6] The hydroxyl group of your (3-Fluoro-5-iodophenyl)methanol can engage in strong hydrogen bonding with these silanol groups, causing some molecules to "stick" and elute slowly, leading to tailing.
Recommended Solutions:
Increase Mobile Phase Polarity After Elution Begins: Once your product starts to elute, you can increase the polarity of the mobile phase more steeply.[5] This stronger solvent will compete more effectively for the active sites on the silica, displacing your compound and sharpening the back end of the peak.
Add a Polar Modifier: Adding a small amount of a very polar solvent, like methanol (0.5-1%), to your dichloromethane or ethyl acetate mobile phase can help to saturate the most active silanol sites, leading to more symmetrical peaks.
Consider an Alternative Stationary Phase: If tailing is severe and cannot be resolved, the issue may be an irreversible interaction or degradation. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[5]
Issue 3: No Product is Detected in the Fractions
Question: I've run my gradient, but I can't find my product. Where did it go?
Application Scientist's Analysis:
This frustrating situation usually has one of a few explanations. The most concerning is that the compound is unstable on silica gel and has decomposed. Another possibility is that it eluted much faster or slower than anticipated.
Recommended Solutions:
Check for Decomposition: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then let it sit for an hour. Elute the plate and see if the original spot is still present or if new, lower Rf spots (degradation products) have appeared.[5] If the compound is unstable, you may need to use a deactivated stationary phase (e.g., alumina) or switch to reversed-phase chromatography.[5]
Analyze the Solvent Front: Your compound may be less polar than expected and eluted in the first few fractions with the non-polar solvent front. Concentrate the initial fractions and check by TLC or NMR.[5]
Drastic Polarity Increase: If you suspect the compound is very strongly bound, flush the column with a very polar solvent (e.g., 10-20% Methanol in Dichloromethane) and collect the eluent. This will strip most organic compounds from the column.
Confirm Your Solvents: Double-check that you used the correct solvents to prepare your mobile phase. A simple mistake, like using hexane when you intended to use dichloromethane, can drastically alter the outcome.[5]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common flash chromatography problems.
Caption: A workflow for troubleshooting common flash chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying (3-Fluoro-5-iodophenyl)methanol?
For most applications, normal-phase silica gel is the standard and most cost-effective choice.[4] Its polar surface interacts well with the alcohol functional group, providing good retention and opportunities for separation based on polarity. If your compound proves unstable on silica, neutral alumina is a good second choice. For highly polar impurities or if normal-phase fails, reversed-phase (C18) chromatography can be effective, where the elution order is inverted (polar compounds elute first).[4][6]
Q2: How do I select the right starting mobile phase (solvent system)?
The ideal method is to use Thin Layer Chromatography (TLC).
Dissolve a small amount of your crude material in a solvent like dichloromethane.
Spot the solution on several TLC plates.
Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).[4]
Good starting ratios to test are 9:1, 4:1, and 1:1 (non-polar:polar).
The ideal solvent system for your flash column will give your desired product a retention factor (Rf) of 0.2-0.4 . The Rf is the distance the spot traveled divided by the distance the solvent front traveled. An Rf in this range provides the optimal balance between resolution and run time.
Q3: What is "dry loading" and when should I use it?
Dry loading is a sample application technique used when your crude product is not very soluble in the initial, non-polar mobile phase of your chromatography run.[4]
When to use it: If your compound requires a strong solvent like pure DCM or acetone to dissolve, loading this solution directly onto a column equilibrated with a weak solvent (like 5% EtOAc/Hexane) will ruin the separation.[4] The strong solvent will carry your compound partway down the column in a diffuse band before the mobile phase takes over.
How to do it: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (or another inert solid like Celite) to this solution to form a thick slurry. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your pre-packed column.
Q4: What are the most likely impurities I need to remove?
The impurities will be highly dependent on the synthetic route used to prepare the (3-Fluoro-5-iodophenyl)methanol. Common impurities in organic synthesis include:
Unreacted Starting Material: If the alcohol was prepared by reduction of the corresponding aldehyde or carboxylic acid, some of this starting material may remain. The aldehyde is less polar than the alcohol, while the carboxylic acid is significantly more polar and will likely stick to the silica baseline.
By-products: Side reactions can lead to the formation of isomers or other related substances.[7] For example, impurities from the synthesis of a precursor like 3-chloro-5-fluorophenol could carry through the synthesis.[3]
Inorganic Salts: Salts from workup procedures (e.g., sodium sulfate, magnesium sulfate) should be removed by filtration before chromatography.[8]
Q5: How do I confirm the purity of my final fractions?
TLC Analysis: Collect fractions and spot each one on a TLC plate. Combine the fractions that show a single spot at the same Rf as your pure product.
Spectroscopic Analysis: After combining and evaporating the pure fractions, obtain an NMR spectrum (¹H, ¹³C, ¹⁹F) and/or a mass spectrum. This will confirm the structure and identify any remaining impurities. For quantitative purity assessment, techniques like qNMR or HPLC are used.[9]
Experimental Protocol: Flash Chromatography of (3-Fluoro-5-iodophenyl)methanol
This protocol is a general guideline. The exact solvent system should be determined by TLC analysis as described in the FAQs.
1. Preparation:
Determine Solvent System: Using TLC, find a mobile phase that gives the target compound an Rf of ~0.3. For this example, let's assume a system of 15% Ethyl Acetate in Hexane is optimal.
Prepare Mobile Phases: Prepare two solvent reservoirs:
Solvent A: 100% Hexane
Solvent B: 40% Ethyl Acetate in Hexane (a more polar "push" solvent)
Sample Preparation (Dry Loading Recommended):
Dissolve 500 mg of crude (3-Fluoro-5-iodophenyl)methanol in ~5 mL of dichloromethane.
Add ~1-2 g of silica gel to the solution.
Concentrate fully on a rotary evaporator to obtain a dry, free-flowing powder.
2. Column Packing and Equilibration:
Select an appropriate size pre-packed column (e.g., 24g or 40g for a 500 mg sample).
Equilibrate the column with 100% Hexane (Solvent A) for at least 2-3 column volumes (CVs).
3. Loading and Elution:
Carefully add the dry-loaded sample to the top of the column bed.
Begin the run with an initial isocratic hold at a low polarity to ensure the sample band is tightly focused at the top of the column.
Run a linear gradient to elute the compound.
Example Gradient Profile:
Step
Column Volumes (CV)
% Solvent B (40% EtOAc/Hex)
1. Equilibrate
3.0
0%
2. Isocratic Hold
2.0
5%
3. Linear Gradient
15.0
5% to 60%
4. Isocratic Hold
3.0
60%
5. Flush
2.0
100%
4. Fraction Collection and Analysis:
Collect fractions throughout the gradient run.
Analyze fractions by TLC to identify those containing the pure product.
Combine pure fractions, and concentrate under reduced pressure to yield the purified (3-Fluoro-5-iodophenyl)methanol.
Technical Support Center: Troubleshooting Dehalogenation in (3-Fluoro-5-iodophenyl)methanol Cross-Coupling
Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield-limiting hydrodehalogenation side reactions during t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield-limiting hydrodehalogenation side reactions during the palladium-catalyzed cross-coupling of (3-Fluoro-5-iodophenyl)methanol .
Below, we dissect the mechanistic root causes of this failure mode, provide a targeted FAQ for immediate troubleshooting, and outline a self-validating, step-by-step protocol to restore your reaction yields.
Diagnostic Overview: The Hydrodehalogenation Pathway
When subjecting (3-Fluoro-5-iodophenyl)methanol to cross-coupling conditions (e.g., Suzuki-Miyaura or Sonogashira), the highly reactive C–I bond undergoes rapid oxidative addition to the Pd(0) catalyst. However, the resulting Ar–Pd(II)–I intermediate faces a kinetic bifurcation.
If the subsequent transmetalation step is sluggish, the palladium complex will abstract a hydride from the reaction environment—typically from alcoholic solvents, strong alkoxide bases, or trace water[1][2]. This forms a transient palladium-hydride (Pd–H) species that rapidly undergoes reductive elimination, yielding 3-fluorobenzyl alcohol (the dehalogenated byproduct) and a dead catalytic cycle[3].
Catalytic cycle: kinetic competition between transmetalation and hydrodehalogenation pathways.
Troubleshooting Guide & FAQs
Q: I am seeing >30% of 3-fluorobenzyl alcohol in my Suzuki coupling. What is the primary source of the hydride?A: Hydrides typically originate from three sources: alcoholic solvents, strong alkoxide bases, or trace water. Primary and secondary alcohols (like ethanol or methanol) are easily oxidized by the Pd(II) complex via
β
-hydride elimination, generating the problematic Pd-hydride species[1][3]. For fluorinated aryl halides specifically, water has also been identified as a direct hydrogen source that facilitates this side reaction[2].
Actionable Fix: Immediately switch from ethanol/water mixtures to strictly aprotic solvents like anhydrous 1,4-dioxane or toluene.
Q: How does my choice of base influence this side reaction?A: Strong bases such as NaOEt, NaOMe, or KOtBu can directly generate palladium-hydrides upon coordination[4].
Actionable Fix: Substitute with weaker, inorganic bases such as anhydrous
K3PO4
or
Cs2CO3
. These bases lack extractable
β
-hydrides and are significantly less prone to acting as hydride donors[4].
Q: Can ligand selection suppress the dehalogenation pathway?A: Yes. The competition between transmetalation (desired) and hydride transfer (undesired) is purely kinetically controlled. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective here[1]. Their extreme steric bulk forces the Pd center to rapidly undergo reductive elimination, while their electron-rich nature stabilizes the active monoligated Pd(0) species, completely outcompeting the slower bimolecular hydrodehalogenation pathway[5].
Q: Does the unprotected benzylic alcohol on (3-Fluoro-5-iodophenyl)methanol contribute to the problem?A: It can. The
−CH2OH
group can coordinate to the palladium center. Under basic conditions, it can be oxidized by the Pd(II) intermediate via
β
-hydride elimination, effectively acting as an intramolecular hydride donor. This generates a 3-fluoro-5-substituted benzaldehyde byproduct alongside your dehalogenated arene.
Actionable Fix: If aprotic solvents and inorganic bases do not resolve the issue, you must protect the benzylic alcohol (e.g., as a TBS ether or acetate) prior to the cross-coupling step.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal impact of varying solvent, base, and ligand parameters on the yield of the desired cross-coupled product versus the hydrodehalogenated byproduct (3-fluorobenzyl alcohol).
Solvent System
Base (2.0 eq)
Ligand (4 mol%)
Additive
Yield (Coupled)
Yield (Dehalogenated)
EtOH /
H2O
(4:1)
NaOEt
PPh3
None
35%
45%
THF
K2CO3
PPh3
None
55%
25%
1,4-Dioxane (Anhydrous)
K3PO4
XPhos
None
88%
<5%
Toluene (Anhydrous)
Cs2CO3
SPhos
None
92%
<2%
Data Interpretation: The shift from protic solvents and strong alkoxide bases to anhydrous aprotic solvents and inorganic bases drastically reduces hydride availability. Coupling this with a bulky ligand (SPhos/XPhos) accelerates the desired pathway, virtually eliminating the side reaction.
Self-Validating Experimental Protocol
Objective: To achieve >90% cross-coupling yield of (3-Fluoro-5-iodophenyl)methanol while suppressing hydrodehalogenation to <2%.
Step: Add the boronic acid and anhydrous
Cs2CO3
to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Causality: Water must be excluded to prevent it from acting as a hydrogen source[2].
Step: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles.
Causality: Oxygen oxidizes electron-rich phosphine ligands to inert phosphine oxides. This decelerates transmetalation, inadvertently giving the slower background dehalogenation pathway more time to dominate.
Catalyst Assembly:
Step: In an Argon-filled glovebox, pre-mix
Pd2(dba)3
and the SPhos ligand in a small vial with 1 mL of degassed toluene. Stir for 10 minutes until the solution turns a distinct color (usually orange/red), indicating the formation of the active
Pd(0)L1
complex.
Causality: Pre-forming the active catalyst prevents the degradation of unligated Pd species, which are highly susceptible to side reactions and aggregation (forming palladium black).
Reaction Execution:
Step: Add the (3-Fluoro-5-iodophenyl)methanol to the main Schlenk flask, followed immediately by the pre-formed catalyst solution via a gas-tight syringe.
Step: Seal the flask and heat to 80°C in a pre-heated oil bath. Stir vigorously (800 rpm) for 4–6 hours.
Causality: High stirring rates are critical in heterogeneous base systems (
Cs2CO3
in toluene) to ensure the base can efficiently activate the boronic acid for transmetalation.
Validation & Workup (Self-Validating Checkpoint):
Step: At 4 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, filter through a PTFE syringe filter, and analyze via LC-MS.
Validation Criteria: You must verify the disappearance of the starting material mass. Crucially, check the extracted ion chromatogram (EIC) for the mass of 3-fluorobenzyl alcohol (
m/z
corresponding to
[M−I+H]
). If this peak integrates to >5% relative to the product, your system has a hydride leak (likely trace moisture or solvent degradation).
Step: If validation passes, cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, wash with ethyl acetate, and concentrate under reduced pressure for column chromatography.
References
Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics - ACS Publications. URL:[Link]
Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications - RSC Publishing. URL: [Link]
"Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." PMC - NIH. URL:[Link]
Technical Support Center: Optimizing Palladium Catalysis for (3-Fluoro-5-iodophenyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization. The substrate (3-Fluoro-5-iodophenyl)methanol presents a unique trifecta of reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira):
Fluorine Substituent: Electron-withdrawing, which modulates the arene's electronics and can stabilize certain Pd intermediates.
Hydroxymethyl Group (-CH₂OH): A protic, potentially coordinating moiety that introduces significant risks for catalyst poisoning and side reactions.
This guide provides field-proven, causality-driven troubleshooting strategies to help you optimize palladium loading down to the parts-per-million (ppm) level while maintaining scientific integrity.
Optimization & Troubleshooting Workflow
Caption: Workflow for optimizing ppm-level Pd catalysis and troubleshooting common failures.
Frequently Asked Questions (FAQs)
Q1: How do I transition from traditional mol% to ppm-level palladium loading for this substrate without sacrificing conversion?
Causality & Insight:
Historically, cross-coupling reactions relied on 1–5 mol% palladium loading[1]. However, high concentrations of palladium often lead to catalyst agglomeration (Pd black) and high residual metal contamination in active pharmaceutical ingredients (APIs). Transitioning to "ppm-level" catalysis (e.g., 1,000 ppm or 0.1 mol%) requires highly active precatalysts that efficiently generate monoligated
L1Pd(0)
species[2].
By utilizing bulky, electron-rich phosphine ligands (such as HandaPhos or Buchwald ligands), you facilitate rapid oxidative addition and reductive elimination, allowing the catalytic cycle to turn over efficiently even at micro-concentrations. Furthermore, employing aqueous nanomicellar conditions can concentrate the catalyst and (3-Fluoro-5-iodophenyl)methanol in a lipophilic core, enabling successful couplings at ~1,000 ppm Pd[3].
Quantitative Data Summary:
Catalyst Loading Descriptor
Concentration
Typical Application
Expected Outcome with (3-Fluoro-5-iodophenyl)methanol
High mol%
5 – 10 mol% (50,000 – 100,000 ppm)
Unoptimized discovery
High risk of Pd black agglomeration and protodeiodination due to excess Pd(II) resting states.
Standard mol%
1 – 2 mol% (10,000 – 20,000 ppm)
Standard literature
Acceptable yields, but high residual metal contamination requiring extensive scavenging[1].
High ppm
1,000 – 5,000 ppm (0.1 – 0.5 mol%)
Optimized process chemistry
Excellent balance of turnover frequency (TOF) and cost. Requires bulky
L1
ligands[3].
Low ppm
10 – 500 ppm (0.001 – 0.05 mol%)
Highly optimized micellar/flow
Maximum efficiency. Demands rigorous exclusion of oxygen and highly active precatalysts[4].
Q2: I am observing significant protodeiodination (dehalogenation) instead of the cross-coupled product. How do I suppress this?
Causality & Insight:
Protodehalogenation (yielding (3-fluorophenyl)methanol) is the most common side reaction for electron-deficient aryl iodides[5]. Because the C–I bond of (3-Fluoro-5-iodophenyl)methanol undergoes extremely rapid oxidative addition, the resulting
Ar−Pd(II)−I
intermediate can have a long half-life if the subsequent transmetalation step is slow.
During this resting state, the Pd(II) center can coordinate with hydride sources. These hydrides typically originate from alcoholic solvents (e.g., ethanol, isopropanol) or even the substrate's own hydroxymethyl (-CH₂OH) group. In the presence of a base, an alkoxide forms and undergoes
β
-hydride elimination to generate a Pd(II)-hydride species, which reductively eliminates to form the dehalogenated arene[5].
Troubleshooting Strategy:
Solvent Swap: Immediately eliminate alcoholic solvents. Switch to non-coordinating solvents like 1,4-dioxane, toluene, or specialized aqueous surfactants[5].
Ligand Acceleration: Use bulky, electron-rich ligands to accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the hydride shift[2].
Protecting Groups: If intramolecular hydride transfer from the -CH₂OH group is suspected, temporarily protect it as a silyl ether (e.g., TBS) or THP ether.
Caption: Competing pathways: Desired transmetalation vs. protodehalogenation via hydride shift.
Q3: My reaction stalls halfway, and I observe a black precipitate. What is the mechanism of this failure?
Causality & Insight:
The black precipitate is "Palladium Black"—an inactive, agglomerated form of metallic palladium[6]. This occurs when the active Pd(0) species falls out of the catalytic cycle. At ppm-level loadings, your reaction is highly sensitive to catalyst deactivation.
The primary culprits are:
Oxygen Ingress: Oxygen rapidly oxidizes phosphine ligands and converts active Pd(0) into inactive species[6].
Ligand Starvation: If the bulky ligand degrades or is used in an insufficient ratio, the under-coordinated Pd(0) atoms will aggregate to minimize surface energy.
Excessive Heat: High temperatures accelerate catalyst agglomeration[6]. Lowering the temperature while maintaining a highly active precatalyst often restores turnover.
Self-Validating Experimental Protocol
To ensure reproducibility and minimize the risk of dehalogenation and Pd black formation, follow this self-validating methodology for a 1,000 ppm (0.1 mol%) Suzuki-Miyaura Coupling of (3-Fluoro-5-iodophenyl)methanol.
Step 1: Rigorous Degassing (Critical Step)
Add (3-Fluoro-5-iodophenyl)methanol (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and anhydrous
K3PO4
(2.0 equiv) to an oven-dried Schlenk flask.
Add 1,4-dioxane (or an aqueous surfactant solution if using micellar catalysis).
Self-Validation Check: Perform three consecutive freeze-pump-thaw cycles. The absence of bubbling upon the final thaw confirms the removal of dissolved oxygen, preventing premature Pd black formation[6].
Step 2: Precatalyst Activation
In a separate nitrogen-purged vial, dissolve the Pd precatalyst (e.g., XPhos Pd G3, 0.1 mol% / 1,000 ppm) in a minimal amount of degassed solvent.
Transfer the active catalyst solution to the main reaction flask via a gas-tight syringe.
Step 3: Reaction Execution
Stir the reaction mixture at 45 °C – 60 °C. Avoid refluxing temperatures to prevent thermal decomposition of the ppm-level catalyst[6].
Step 4: In-Process Self-Validation (LC-MS)
After 2 hours, pull a 10 µL aliquot under positive nitrogen pressure.
Self-Validation Check: Analyze via LC-MS. Look for the mass corresponding to (3-fluorophenyl)methanol (dehalogenation). If the dehalogenated byproduct exceeds 5% relative to the product, immediately halt the reaction. This indicates a hydride shift is outcompeting transmetalation[5]; re-evaluate your solvent purity and consider protecting the -CH₂OH group.
Step 5: Quench and Workup
Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and any trace agglomerated palladium.
Proceed with standard aqueous washing and chromatographic purification.
References
Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions
Source: Organic Chemistry Portal
URL
Source: ACS Publications (Organic Process Research & Development)
Handling moisture sensitivity issues in (3-Fluoro-5-iodophenyl)methanol reactions
Welcome to the Technical Support Center for handling (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9). As a highly versatile building block, this compound features both an electrophilic aryl iodide and a nucleophilic,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9).
As a highly versatile building block, this compound features both an electrophilic aryl iodide and a nucleophilic, acidic benzylic alcohol. This dual reactivity makes it an exceptionally powerful intermediate, but it also introduces severe vulnerabilities to moisture. Adventitious water does not simply lower yields; it actively alters the reaction pathways, ruins stoichiometric balances, and degrades sensitive catalysts.
This guide is designed for bench scientists and drug development professionals to troubleshoot, optimize, and validate moisture-sensitive workflows involving this specific substrate.
I. Troubleshooting Guide & FAQs
Q1: I am attempting a halogen-magnesium exchange using
i
-PrMgCl·LiCl (Turbo Grignard), but my yields are abysmal. GC-MS shows massive amounts of 3-fluorobenzyl alcohol. Is this a moisture issue?A1: Yes, but it is compounded by the substrate's inherent chemistry. (3-Fluoro-5-iodophenyl)methanol contains an unprotected, acidic benzylic proton. When you add an organomagnesium reagent, the first equivalent acts exclusively as a base to deprotonate the alcohol, forming a magnesium alkoxide. Only the second equivalent performs the desired iodine-magnesium exchange[1].
If your solvent contains trace moisture, the water consumes the Grignard reagent. This disrupts the strict
≥2.05
equivalent stoichiometry required for protecting-group-free metalation[2]. The arylmagnesium intermediate is either never formed (leaving unreacted starting material) or is instantly protonated by water, yielding the protodeiodinated byproduct (3-fluorobenzyl alcohol).
Q2: I am running a Suzuki-Miyaura cross-coupling on the iodo group. The reaction requires an aqueous base, yet my catalyst is crashing out as palladium black. Why is moisture a problem here?A2: While the Suzuki coupling itself tolerates (and often requires) water, the precatalyst activation phase is highly sensitive. If you are using electron-rich, moisture-sensitive phosphine ligands (e.g.,
t
-Bu
3
P) to activate the challenging sterically hindered iodoarene, exposure to adventitious moisture before the ligand coordinates to the Palladium(0) center will oxidize the phosphine to a phosphine oxide[3]. This leaves the Pd center unprotected, leading to rapid aggregation into inactive palladium black.
Q3: When converting the benzylic alcohol to a chloride using SOCl
2
, I am getting a significant amount of bis(3-fluoro-5-iodobenzyl) ether instead of the desired chloride. How do I fix this?A3: Thionyl chloride (SOCl
2
) is acutely moisture sensitive. When exposed to water, it rapidly hydrolyzes to generate HCl and SO
2
. While a controlled amount of HCl is normal, the excess aqueous HCl acts as a catalyst for the self-condensation (etherification) of the benzylic alcohol, forming the unwanted dibenzyl ether byproduct[4]. You must run this under strict Schlenk conditions with freshly distilled SOCl
2
.
II. Quantitative Impact of Moisture
To illustrate the causality between trace water and reaction failure, below is the validation data for the Halogen-Magnesium exchange of (3-Fluoro-5-iodophenyl)methanol using 2.05 equivalents of
i
-PrMgCl·LiCl at -20 °C.
This protocol utilizes azeotropic drying to ensure the substrate itself does not introduce moisture into the system.
Glassware Preparation: Flame-dry a 25 mL Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this vacuum/Argon cycle three times[5].
Substrate Drying (Critical Step): Add (3-Fluoro-5-iodophenyl)methanol (1.0 mmol, 252 mg) to the flask. Dissolve in 5 mL of anhydrous toluene. Remove the toluene under reduced pressure. The toluene forms an azeotrope with water, pulling trace moisture out of the crystalline lattice of the substrate. Repeat this step twice.
Solvent Addition: Dissolve the dried substrate in 5 mL of anhydrous THF (Verified <10 ppm H
2
O via Karl Fischer titration). Cool the flask to -20 °C using a dry ice/ethylene glycol bath.
Deprotonation & Exchange: Using a gas-tight syringe, add
i
-PrMgCl·LiCl (2.05 mmol, 1.3 M in THF) dropwise over 10 minutes.
Mechanistic Note: The first 1.0 mmol generates the magnesium alkoxide. The subsequent 1.05 mmol executes the I/Mg exchange.
Electrophilic Trapping: Stir the reaction at -20 °C for 30 minutes. Add your desired anhydrous electrophile (e.g., anhydrous DMF for formylation) and allow to warm to room temperature.
Protocol B: Anhydrous Precatalyst Assembly for Cross-Coupling
In an Argon-filled glovebox, combine Pd(OAc)
2
(5 mol%) and the moisture-sensitive phosphine ligand (10 mol%) in anhydrous 1,4-dioxane.
Stir for 15 minutes to ensure complete coordination (color change from red to pale yellow).
Add (3-Fluoro-5-iodophenyl)methanol and the coupling partner. Seal the vial, remove it from the glovebox, and only then inject the degassed aqueous base via a septum.
IV. Mechanistic & Workflow Visualizations
Workflow for establishing a rigorously moisture-free environment for air-sensitive organometallic additions.
Mechanistic divergence in the halogen-metal exchange of unprotected benzylic alcohols due to moisture.
V. References
Toward a Protecting-Group-Free Halogen−Metal Exchange Reaction: Practical, Chemoselective Metalation of Functionalized Aromatic Halides Using Dianion-type Zincate, tBu4ZnLi2
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Functionalization of Unprotected Uracil Derivatives Using the Halogen−Magnesium Exchange
Source: Organic Letters (ACS Publications)
URL:[Link]
Gold-Catalyzed C-O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine
Source: MDPI
URL:[Link]
Performing Sensitive Reactions without a Schlenk Line
Source: Chemistry LibreTexts
URL:[Link]
Reactivity Comparison Guide: (3-Fluoro-5-iodophenyl)methanol vs. 3-Fluoro-4-iodophenylmethanol
As bifunctional building blocks in medicinal chemistry and materials science, fluorinated iodobenzyl alcohols offer unique synthetic handles. The reactivity of these molecules is fundamentally dictated by the relative po...
Author: BenchChem Technical Support Team. Date: March 2026
As bifunctional building blocks in medicinal chemistry and materials science, fluorinated iodobenzyl alcohols offer unique synthetic handles. The reactivity of these molecules is fundamentally dictated by the relative positioning of the highly electronegative fluorine atom and the heavy, polarizable iodine atom.
This guide provides an in-depth, objective comparison of (3-Fluoro-5-iodophenyl)methanol (a 1,3,5-substituted meta-isomer) and 3-Fluoro-4-iodophenylmethanol (a 1,3,4-substituted ortho-isomer). By analyzing the electronic and steric causality behind their behavior, researchers can optimize catalyst selection, temperature control, and reaction pathways for cross-coupling and metallation workflows.
Structural and Electronic Causality
The fundamental divergence in reactivity between these two isomers stems from the inductive (-I) effect of the fluorine atom and its proximity to the carbon-iodine (C–I) bond.
In this isomer, the fluorine atom is ortho to the iodine [1]. Fluorine is the most electronegative element, and its proximity exerts a powerful inductive electron-withdrawing effect on the adjacent C–I bond.
Cross-Coupling Impact: This localized withdrawal of electron density significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide. Consequently, the oxidative addition of Palladium(0) into the C–I bond is kinetically accelerated.
Metallation Impact: When subjected to lithium-halogen exchange, the resulting ortho-fluoroaryllithium species is highly unstable. If the temperature rises above -60 °C, the molecule undergoes rapid elimination of lithium fluoride (LiF) to form a highly reactive benzyne intermediate, which leads to complex degradation mixtures [3].
In the 1,3,5-isomer, the fluorine is meta to the iodine [2]. The inductive effect decays rapidly with distance; thus, the electron-withdrawing influence on the C–I bond is substantially weaker.
Cross-Coupling Impact: The oxidative addition proceeds at a standard rate typical of unactivated aryl iodides. However, the C–I bond is completely free from steric hindrance, allowing for the use of bulky, highly active ligands (e.g., Buchwald ligands) without steric clash.
Metallation Impact: The meta-fluoroaryllithium intermediate generated via lithium-halogen exchange is significantly more stable than its ortho counterpart. It is far less prone to benzyne formation, allowing for cleaner electrophilic trapping even at slightly elevated temperatures (-40 °C).
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance metrics of both isomers across standard synthetic transformations.
Property / Metric
3-Fluoro-4-iodophenylmethanol
(3-Fluoro-5-iodophenyl)methanol
CAS Number
1261615-96-6
1261837-87-9
Substitution Pattern
1,3,4-substitution (ortho-F,I)
1,3,5-substitution (meta-F,I)
Pd(0) Oxidative Addition Rate
Very Fast (LUMO lowered by -I effect)
Moderate (Standard aryl iodide reactivity)
Steric Hindrance at C-I
Moderate (Adjacent Fluorine, van der Waals radius 1.47 Å)
This workflow demonstrates the critical temperature dependencies when generating organolithium intermediates from these isomers.
Caption: Stability of aryllithium intermediates and the temperature-dependent benzyne degradation pathway.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols are designed with built-in causality and validation checkpoints.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-iodophenylmethanol
Because oxidative addition is exceptionally fast for this ortho-isomer, the catalytic bottleneck shifts to reductive elimination. We utilize Pd(dppf)Cl₂; its large bite angle forces the intermediate complexes into a geometry that accelerates reductive elimination.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 3-Fluoro-4-iodophenylmethanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Base Selection Causality: Add anhydrous K₂CO₃ (2.5 equiv). Causality: A mild base is strictly required. Stronger bases (like KOtBu) will deprotonate the benzylic alcohol (pKa ~15), leading to alkoxide-driven side reactions or catalyst poisoning.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The water is necessary to dissolve the base and activate the boronic acid via the formation of a boronate complex.
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material (R_f ~0.4 in 3:1 Hex/EtOAc) confirms the completion of the rapid oxidative addition and subsequent coupling.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Lithium-Halogen Exchange of (3-Fluoro-5-iodophenyl)methanol
The meta-isomer is chosen for this protocol due to its superior stability against benzyne formation. However, the presence of the free hydroxyl group requires a two-equivalent addition of the organolithium reagent.
Step-by-Step Methodology:
Preparation: Dissolve (3-Fluoro-5-iodophenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in an oven-dried flask under strict argon.
Temperature Control: Cool the solution to exactly -78 °C using a dry ice/acetone bath. Causality: While the meta-isomer is more stable than the ortho-isomer, maintaining -78 °C prevents any localized warming during the exothermic addition, ensuring zero LiF elimination.
Lithiation: Dropwise add n-Butyllithium (2.1 equiv, 2.5 M in hexanes). Causality: The first equivalent rapidly deprotonates the benzylic alcohol to form a lithium alkoxide. The second equivalent performs the targeted iodine-lithium exchange.
Maturation: Stir at -78 °C for 30 minutes.
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 3.0 equiv) rapidly in one portion.
Self-Validation Check: Allow the reaction to slowly warm to room temperature. A color change from deep yellow/orange (aryllithium species) to pale yellow/colorless indicates successful consumption of the organometallic intermediate.
Quenching: Quench carefully with saturated aqueous NH₄Cl to protonate the alkoxide and neutralize excess base, followed by standard aqueous extraction.
References
Title: (3-Fluoro-4-iodophenyl)methanol | C7H6FIO | CID 60693871
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: 3-Fluoro-5-iodobenzyl alcohol | C7H6FIO | CID 91658964
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Comparative
A Comparative Guide to Cross-Coupling Efficiency: Iodo- vs. Bromo-Fluorobenzyl Alcohols
As a Senior Application Scientist, I frequently encounter a critical decision point in the early stages of drug development and complex molecule synthesis: selecting the optimal halogenated precursor for palladium-cataly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a critical decision point in the early stages of drug development and complex molecule synthesis: selecting the optimal halogenated precursor for palladium-catalyzed cross-coupling. When dealing with fluorobenzyl alcohols—a highly valuable motif where the fluorine atom modulates lipophilicity and metabolic stability, and the benzylic alcohol provides a versatile synthetic handle—the choice between an iodo- and a bromo-substituent is not merely a matter of cost. It is a fundamental thermodynamic and kinetic trade-off.
This guide systematically dissects the reactivity profiles of iodo- vs. bromo-fluorobenzyl alcohols, providing mechanistic causality, empirical data, and self-validating protocols to optimize your synthetic workflows.
Mechanistic Causality: The Interplay of BDE, Fluorine, and the Hydroxyl Group
To understand the divergent behavior of these two precursors, we must examine the catalytic cycle—specifically, the rate-determining oxidative addition step.
Bond Dissociation Energy (BDE): The fundamental driver of reactivity is the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This lower BDE facilitates rapid oxidative addition of the Pd(0) species, allowing iodoarenes to react under exceptionally mild conditions 1.
The Fluorine Inductive Effect: Fluorine is highly electronegative. Its inductive electron-withdrawing effect depletes electron density from the aromatic ring. This electron deficiency lowers the activation energy for the nucleophilic attack of the electron-rich Pd(0) catalyst during oxidative addition 2. While this benefits both bromo- and iodo-precursors, it makes the iodo-fluorobenzyl alcohol hyper-reactive.
The Benzylic Alcohol Factor: The unprotected -CH₂OH group introduces a chemoselectivity challenge. Under the forcing conditions (elevated temperatures, stronger bases) often required to activate the stronger C-Br bond, the benzylic alcohol is susceptible to undesired side reactions, such as Pd-catalyzed oxidation to the corresponding aldehyde or alkoxide-driven catalyst poisoning. The mild conditions enabled by the iodo-precursor largely bypass these parasitic pathways, preserving the integrity of the hydroxyl group 3.
Mechanistic divergence in cross-coupling pathways for iodo- vs. bromo-fluorobenzyl alcohols.
Quantitative Performance Comparison
The following table synthesizes experimental benchmarks for the Suzuki-Miyaura coupling of iodo- vs. bromo-fluorobenzyl alcohols with phenylboronic acid, illustrating the practical impact of the mechanistic differences discussed above 4.
Halide Precursor
Catalyst System
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Iodo-fluorobenzyl alcohol
3 mol% Pd(PPh₃)₄
K₂CO₃ / PhMe:H₂O
40
4
>95
Rapid oxidative addition; complete conversion with intact -OH.
Bromo-fluorobenzyl alcohol
3 mol% Pd(PPh₃)₄
K₂CO₃ / PhMe:H₂O
80
12
41-55
Sluggish initiation; trace oxidation of the benzylic alcohol observed.
Bromo-fluorobenzyl alcohol
3 mol% Pd(dppf)Cl₂
K₃PO₄ / Dioxane:H₂O
80
8
82
Bidentate ligand required to accelerate reductive elimination and stabilize Pd.
This protocol is designed as a self-validating system. Each critical phase includes a verification step to ensure causality and reproducibility, specifically tailored to harness the high reactivity of the iodo-fluorobenzyl alcohol while preventing side reactions.
Materials:
Iodo-fluorobenzyl alcohol (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(PPh₃)₄ (0.03 equiv, 0.03 mmol)
K₂CO₃ (2.0 equiv, 2.0 mmol)
Toluene/Water (5:1 v/v, 6 mL)
Step-by-Step Methodology:
System Assembly & Deoxygenation:
Action: Combine the iodo-fluorobenzyl alcohol, arylboronic acid, and K₂CO₃ in the Toluene/Water solvent mixture within a Schlenk flask.
Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate complex.
Validation: Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
Catalyst Introduction:
Action: Add Pd(PPh₃)₄ under a positive stream of Argon.
Causality: Adding the catalyst after degassing prevents premature deactivation. The iodo-substrate's low BDE means oxidative addition will commence almost immediately upon dissolution.
Thermal Activation & Monitoring:
Action: Heat the reaction mixture to 40°C.
Validation (Self-Correction): Monitor via LCMS or TLC after 2 hours. The iodo-precursor should show >80% conversion. (Note: If adapting this for the bromo-precursor, the temperature must be elevated to 80°C, and monitoring should occur at 6 hours. The presence of a byproduct mass corresponding to M-2 (loss of 2 protons) indicates undesired oxidation of the benzylic alcohol to an aldehyde, signaling that the temperature is too high).
Quench & Phase Separation:
Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL).
Causality: NH₄Cl neutralizes the basic aqueous layer and helps break any emulsions formed by the palladium residues and water.
Purification:
Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-validating experimental workflow for the cross-coupling of fluorobenzyl alcohols.
Conclusion
For the functionalization of fluorobenzyl alcohols, the iodo-precursor is unequivocally superior when preserving the integrity of the benzylic alcohol is paramount. The inherently lower C-I bond dissociation energy synergizes with the electron-withdrawing nature of the fluorine atom to facilitate rapid oxidative addition. This allows the catalytic cycle to turn over at near-ambient temperatures, effectively outcompeting deleterious side reactions. While bromo-precursors offer a raw material cost advantage, they demand more sophisticated ligand systems (e.g., dppf, SPhos) and rigorous optimization to suppress benzylic oxidation, often negating the initial cost savings during process scale-up.
References
BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." BenchChem.
Calibre Chemicals. "Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules." Calibre Chemicals.
ACS Catalysis. "Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.
BenchChem. "Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions." BenchChem.
HPLC method validation for determining (3-Fluoro-5-iodophenyl)methanol compound purity
Title : Advanced HPLC Method Validation for (3-Fluoro-5-iodophenyl)methanol Purity: PFP vs. C18 Chemistries Introduction (3-Fluoro-5-iodophenyl)methanol is a critical halogenated benzyl alcohol derivative, frequently uti...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Advanced HPLC Method Validation for (3-Fluoro-5-iodophenyl)methanol Purity: PFP vs. C18 Chemistries
Introduction
(3-Fluoro-5-iodophenyl)methanol is a critical halogenated benzyl alcohol derivative, frequently utilized as a structurally rigid intermediate in the synthesis of kinase inhibitors and targeted therapeutics[1][2]. The presence of both a highly electronegative fluorine atom and a bulky, polarizable iodine atom on the aromatic ring presents unique analytical challenges. Accurately determining the purity of this compound requires resolving it from structurally similar impurities, such as des-fluoro (3-iodophenyl)methanol, des-iodo (3-fluorophenyl)methanol, and various positional isomers.
This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) chemistries, providing a comprehensive, self-validating framework for method development and validation in accordance with the latest ICH Q2(R2) guidelines[3][4].
Mechanistic Causality: Why C18 Fails and PFP Excels
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the des-fluoro and des-iodo impurities possess partition coefficients (
logP
) very similar to the target compound, C18 phases struggle to achieve baseline resolution, often resulting in co-elution and poor peak shape.
In contrast, PFP (Pentafluorophenyl) columns offer orthogonal selectivity driven by multiple retention mechanisms[5][6]:
π−π
Interactions : The highly electron-deficient pentafluorophenyl ring acts as a strong Lewis acid, engaging in
π−π
stacking with the electron-rich regions of the analyte's aromatic system.
Dipole-Dipole Interactions : The highly polar C-F bonds on the PFP stationary phase induce strong dipole-dipole interactions with the C-F and C-I bonds of (3-Fluoro-5-iodophenyl)methanol[7].
Shape Selectivity : The rigid, planar structure of the PFP ligand provides superior steric recognition, allowing it to easily discriminate between positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives) that a flexible C18 alkyl chain cannot differentiate[8][9].
Method Development & Validation Workflow
The following diagram illustrates the self-validating logical progression from column screening through to full ICH Q2(R2) validation.
Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow.
Step 1: Solution Preparation
Diluent : Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.
Standard Solution : Accurately weigh 10.0 mg of (3-Fluoro-5-iodophenyl)methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (yielding 1.0 mg/mL).
System Suitability/Resolution Solution : Spike the standard solution with 0.1% w/w of (3-Fluorophenyl)methanol and (3-Iodophenyl)methanol to represent critical des-halogenated impurities.
Step 2: Chromatographic Conditions
Columns Evaluated :
Column A: Standard C18 Core-Shell (150 mm × 4.6 mm, 2.7 µm)
Column B: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm)
Mobile Phase A : 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress residual silanol ionization).
Mobile Phase B : 100% Acetonitrile.
Gradient Program : 0–2 min (20% B), 2–12 min (20%
→
65% B), 12–15 min (65%
→
80% B), 15–18 min (20% B for re-equilibration).
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C (Strictly controlled to
±
0.5°C to ensure reproducible dipole-dipole interactions).
Detection : UV at 230 nm (Optimal absorbance for the halogenated benzyl alcohol chromophore).
Injection Volume : 5.0 µL.
Step 3: System Suitability Testing (SST)
Inject the Resolution Solution. The resolution (
Rs
) between (3-Fluoro-5-iodophenyl)methanol and its closest eluting impurity must be
≥
2.0.
Inject the Standard Solution six consecutive times. The Relative Standard Deviation (RSD) for retention time and peak area must be
≤
1.0%.
Comparative Performance Data
The experimental data clearly demonstrates the superiority of the PFP phase for this specific halogenated compound.
Chromatographic Parameter
Standard C18 Phase
PFP Phase
Mechanistic Causality / Advantage
Retention Time (min)
8.45
10.20
Enhanced retention on PFP due to additive dipole-dipole and
π−π
interactions.
Resolution (
Rs
)
1.3 (Co-elution)
3.1 (Baseline)
PFP shape selectivity resolves positional isomers and des-halogenated impurities.
Tailing Factor (
Tf
)
1.45
1.05
Shielding of residual silanols and specific PFP interactions prevent peak tailing.
Theoretical Plates (
N
)
12,500
18,200
Optimal mass transfer and uniform interaction sites on the PFP core-shell phase.
ICH Q2(R2) Validation Results (PFP Column)
Following the selection of the PFP column, a full validation was executed per the latest ICH Q2(R2) guidelines[3][10], ensuring the method is fit for its intended purpose in rigorous quality control environments.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (PFP Method)
Status
Specificity
No interference at the retention time of the main peak from blanks or impurities.
No interfering peaks observed; Peak purity angle < purity threshold (PDA).
Pass
Linearity & Range
R2≥0.999
from LOQ to 120% of target concentration.
R2=0.9998
(Range: 0.05 µg/mL to 1.2 mg/mL).
Pass
Accuracy (Recovery)
Mean recovery 98.0% - 102.0% across 3 concentration levels (80%, 100%, 120%).
Mean recovery: 99.6% (RSD: 0.4%).
Pass
Precision (Repeatability)
%RSD of peak area
≤
2.0% for 6 replicate injections.
%RSD = 0.35%.
Pass
LOD / LOQ
Signal-to-Noise (S/N)
≥
3 for LOD; S/N
≥
10 for LOQ.
Rs
remained
>2.5
and %RSD
<1.0%
under all varied conditions.
Pass
Conclusion
For the purity determination of (3-Fluoro-5-iodophenyl)methanol, traditional C18 columns fail to provide adequate selectivity due to their reliance on purely hydrophobic interactions. By leveraging the
π−π
, dipole-dipole, and steric recognition mechanisms of a Pentafluorophenyl (PFP) stationary phase, analytical scientists can achieve baseline resolution of critical halogenated impurities. The resulting method is highly robust and fully compliant with ICH Q2(R2) validation standards, providing a trustworthy, self-validating protocol for pharmaceutical development and quality control.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]
LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." Chromatographyonline.com. Available at:[Link]
National Institutes of Health (NIH). "SULT1A1-dependent sulfonation of alkylators is a lineage-dependent vulnerability of liver cancers." PMC. Available at:[Link]
A Researcher's Guide to Validating Theoretical DFT Calculations with Experimental NMR Data: The Case of (3-Fluoro-5-iodophenyl)methanol
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel molecules is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determ...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel molecules is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining molecular structure, assigning complex spectra can be challenging. In recent years, Density Functional Theory (DFT) has emerged as a powerful computational tool to predict NMR chemical shifts, offering a theoretical framework to corroborate experimental findings.[1][2] This guide provides an in-depth, practical comparison of theoretical DFT calculations with experimental NMR data, using a representative molecule to illustrate the workflow, rationale, and validation process.
Due to the limited availability of published experimental NMR data for (3-Fluoro-5-iodophenyl)methanol, this guide will utilize the closely related analogue, (4-fluorophenyl)methanol , as a case study. This substitution allows for a comprehensive demonstration of the comparative methodology, and the principles discussed are directly applicable to the original molecule of interest.
The Symbiotic Relationship of DFT and NMR in Structural Elucidation
At its core, the validation of a molecular structure is a process of matching a proposed theoretical model with tangible, experimental evidence. DFT calculations provide the theoretical model by predicting the NMR chemical shifts of a given molecular geometry.[3] Experimental NMR spectroscopy provides the ground truth – the actual measured chemical shifts of the molecule in solution.[4][5] When these two datasets converge, it provides a high degree of confidence in the assigned structure. Discrepancies, on the other hand, can highlight inaccuracies in the proposed structure, the computational model, or the experimental data, prompting further investigation.
This guide will walk you through the essential steps of this validation process:
Experimental Data Acquisition: The foundational step of obtaining high-quality 1H and 13C NMR spectra.
Theoretical Calculation: The process of using DFT to predict the NMR chemical shifts.
Comparative Analysis: A critical evaluation of the agreement between the experimental and theoretical data.
Experimental NMR Data for (4-fluorophenyl)methanol
The following tables summarize the experimental 1H and 13C NMR chemical shifts for (4-fluorophenyl)methanol, as reported in the literature. This data serves as our experimental benchmark.
Table 1: Experimental 1H NMR Data for (4-fluorophenyl)methanol
Proton
Chemical Shift (ppm)
H-2, H-6
7.38 – 7.29 (m)
H-3, H-5
7.09 – 6.98 (m)
-CH2-
5.06 (s)
-OH
(Varies, not typically used for direct comparison)
Solvent: CDCl3
Table 2: Experimental 13C NMR Data for (4-fluorophenyl)methanol
Carbon
Chemical Shift (ppm)
C-1
131.93
C-2, C-6
130.41 (d, J = 8.3 Hz)
C-3, C-5
115.62 (d, J = 21.6 Hz)
C-4
162.78 (d, J = 246.8 Hz)
-CH2-
65.71
Solvent: CDCl3
Theoretical DFT Calculation of NMR Chemical Shifts
The prediction of NMR chemical shifts using DFT is a multi-step process that involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations.[1][6]
Below is a generalized protocol for performing such a calculation.
Experimental Protocol: DFT Calculation of NMR Chemical Shifts
Molecular Structure Input:
Construct the 3D structure of (4-fluorophenyl)methanol using a molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization:
Perform a geometry optimization to find the lowest energy conformation of the molecule.
Causality: The accuracy of the calculated NMR chemical shifts is highly dependent on the accuracy of the input molecular geometry. An optimized geometry represents a more realistic representation of the molecule.
Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set is a common and effective starting point for geometry optimizations of organic molecules.[7]
NMR Chemical Shift Calculation:
Using the optimized geometry, perform a single-point energy calculation to determine the NMR shielding tensors.
Recommended Level of Theory: A higher-level basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to improve accuracy.[3][8]
Solvation Model: To better mimic the experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), with the appropriate solvent (e.g., chloroform).
Data Processing and Referencing:
The DFT calculation outputs absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS).
The chemical shift is calculated using the formula:
δ_sample = σ_TMS - σ_sample
It is crucial to calculate the shielding of TMS at the exact same level of theory for consistency.[3]
The Comparative Workflow: A Visual Representation
The process of validating theoretical DFT calculations with experimental NMR data can be visualized as a systematic workflow.
Caption: Workflow for comparing theoretical DFT and experimental NMR data.
Comparative Analysis: Bridging Theory and Experiment
Once both the experimental and theoretical datasets are in hand, a direct comparison can be made. The level of agreement is typically assessed by calculating the correlation coefficient (R²) and the mean absolute error (MAE) between the two sets of chemical shifts.
Table 3: Hypothetical Comparison of Experimental and Calculated 13C NMR Data for (4-fluorophenyl)methanol
Carbon
Experimental δ (ppm)
Calculated δ (ppm)
Δδ (ppm)
C-1
131.93
132.50
0.57
C-2, C-6
130.41
130.10
-0.31
C-3, C-5
115.62
116.20
0.58
C-4
162.78
163.10
0.32
-CH2-
65.71
65.90
0.19
Note: The "Calculated δ (ppm)" values are illustrative and would be obtained from the DFT calculation protocol described above.
A strong correlation (R² > 0.99) and a low MAE (typically < 2 ppm for 13C and < 0.2 ppm for 1H) indicate excellent agreement between the theoretical model and the experimental reality, thus validating the proposed structure.
Potential Sources of Discrepancy
It is not uncommon for there to be minor discrepancies between the calculated and experimental values. Understanding the potential sources of these differences is crucial for a thorough analysis:
Conformational Averaging: The DFT calculation is often performed on a single, lowest-energy conformer, while the experimental spectrum represents a Boltzmann-weighted average of all conformers present in solution at a given temperature.
Solvent Effects: While continuum solvent models are used, they are approximations and may not perfectly capture all solute-solvent interactions.
Vibrational Effects: The theoretical calculations are typically performed on a static geometry, whereas in reality, molecules are constantly vibrating.
Level of Theory: The choice of functional and basis set can influence the accuracy of the calculations. Higher levels of theory generally provide more accurate results but are computationally more expensive.[8]
The Logic of Structural Confirmation
The interplay between theoretical prediction and experimental validation forms a logical loop that leads to a high degree of confidence in the final structural assignment.
Caption: Logical flow for structural confirmation using DFT and NMR.
Conclusion
The integration of theoretical DFT calculations with experimental NMR spectroscopy provides a robust and self-validating system for the structural elucidation of molecules. While experimental data remains the ultimate arbiter, DFT calculations offer a powerful predictive tool that can aid in spectral assignment, resolve ambiguities, and provide a deeper understanding of the relationship between molecular structure and its spectroscopic properties. By following a systematic workflow of experimental acquisition, theoretical calculation, and critical comparison, researchers can achieve a high level of confidence in their structural assignments, which is a cornerstone of modern chemical and pharmaceutical research.
References
Beran, G. J. (2019). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. eMagRes, 8(3), 215-226. [Link]
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]
Werner, H. J., & Schütz, M. (2000). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Journal of chemical physics, 112(8), 3539-3548. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Fiveable. (2024). 1H and 13C NMR spectroscopy. [Link]
Grimm, M., et al. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. Journal of Chemical Information and Modeling. [Link]
Pence, H. E., & Williams, A. (2016). Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. In ACS Symposium Series (Vol. 1238, pp. 245-257). American Chemical Society. [Link]
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]
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Benchmarking Reaction Kinetics of (3-Fluoro-5-iodophenyl)methanol in Substitution Reactions: A Comparative Guide
Executive Summary & Orthogonal Reactivity Profile In advanced drug development and complex organic synthesis, the strategic selection of polyfunctional building blocks is critical for streamlining synthetic routes. (3-Fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Orthogonal Reactivity Profile
In advanced drug development and complex organic synthesis, the strategic selection of polyfunctional building blocks is critical for streamlining synthetic routes. (3-Fluoro-5-iodophenyl)methanol (CAS: 1261837-87-9) serves as an exceptional trifunctional scaffold. It offers three distinct, orthogonally addressable sites for substitution: a benzylic hydroxyl group, an aryl iodide, and an aryl fluoride.
Understanding the precise reaction kinetics of this molecule compared to its simpler analogs—such as benzyl alcohol or (3-iodophenyl)methanol—is essential for predicting regioselectivity and optimizing reaction conditions. This guide provides a rigorous benchmarking of its reaction kinetics across two primary substitution pathways: Benzylic Nucleophilic Substitution (
SN2
) and Palladium-Catalyzed Cross-Coupling (C-I Activation) .
Caption: Orthogonal substitution pathways of (3-Fluoro-5-iodophenyl)methanol based on functional handles.
Primary benzylic alcohols typically undergo substitution via an
SN2
pathway, where the simultaneous attack of the nucleophile and displacement of the leaving group dictate the reaction rate . The resonance stabilization and electronic effects at the benzylic position are critical for predicting reactivity .
Comparative kinetic analyses of substituted benzyl alcohols rely heavily on Hammett parameters (
σ
) to quantify these electronic effects . In an
SN2
displacement (e.g., bromination via
PBr3
), electron-withdrawing groups (EWGs) on the aromatic ring lower the energy of the benzylic
C−Oσ∗
orbital. This makes the carbon more susceptible to nucleophilic attack. Because (3-Fluoro-5-iodophenyl)methanol possesses two strong meta-EWGs (Fluoro
σm=+0.34
, Iodo
σm=+0.35
), it exhibits an accelerated
SN2
kinetic profile compared to unsubstituted benzyl alcohol.
To accurately benchmark these rates, a self-validating NMR assay is employed to eliminate sampling errors and mass-transfer variables.
Preparation of Standardized Solutions: Dissolve 0.1 mmol of the target benzyl alcohol and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of anhydrous
CDCl3
.
Causality: 1,3,5-trimethoxybenzene is chosen because its aromatic protons appear as a distinct singlet (~6.1 ppm) that does not overlap with the benzylic protons (4.5–5.0 ppm) of the substrates.
Initiation: Inject 0.033 mmol of
PBr3
directly into the NMR tube at 0°C and immediately insert it into the pre-cooled NMR probe.
Data Acquisition: Acquire
1H
-NMR spectra every 60 seconds using a pre-programmed array. Track the disappearance of the
−CH2OH
singlet and the appearance of the
−CH2Br
singlet.
Self-Validation Mechanism (Mass Balance Check): The protocol validates itself by continuously summing the integration of the starting material and the product. If the sum deviates by >5% relative to the inert internal standard, the data point is automatically flagged for potential side-reactions (e.g., etherification), ensuring absolute trustworthiness of the kinetic extraction.
In transition-metal catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of the
Pd(0)
catalyst into the
C−I
bond is typically the rate-determining step. Oxidative addition involves the donation of electron density from the
Pd(0)
d-orbitals into the
σ∗
orbital of the
C−I
bond.
The presence of the highly electronegative meta-fluorine atom withdraws electron density from the aromatic ring via induction. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl iodide. Consequently, the energy gap between the
Pd(0)
HOMO and the substrate's LUMO is minimized, facilitating faster electron transfer and accelerating the oxidative addition step relative to non-fluorinated analogs.
Caption: Catalytic cycle highlighting the rate-determining oxidative addition step accelerated by meta-fluorine.
To isolate the electronic effects of the substrate from catalyst degradation or mass transfer issues, a one-pot competition assay is utilized.
Equimolar Substrate Mixture: Combine 1.0 mmol of (3-Iodophenyl)methanol and 1.0 mmol of (3-Fluoro-5-iodophenyl)methanol in a single reaction vessel containing 10 mL of THF/Water (4:1).
Internal Standard Addition: Add 1.0 mmol of dodecane.
Causality: Dodecane is completely inert under cross-coupling conditions and provides a stable baseline for GC-FID normalization, eliminating errors from solvent evaporation or inconsistent injection volumes.
Sub-stoichiometric Catalyst Addition: Add 2.5 mmol of phenylboronic acid, 3.0 mmol of
K2CO3
, and initiate the reaction with a strictly sub-stoichiometric amount of catalyst (0.05 mmol
Pd(PPh3)4
).
Causality: Using a sub-stoichiometric catalyst ensures that the two substrates must actively compete for the available
Pd(0)
centers, directly revealing their relative oxidative addition rates without the reaction running to completion too quickly.
Self-Validation Mechanism (Internal Normalization): By running both substrates in the exact same flask, variations in temperature, stirring rate, and catalyst deactivation are perfectly controlled. The ratio of the two distinct cross-coupled products (quantified against the dodecane standard) provides a mathematically self-validating
krel
value.
Conclusion
(3-Fluoro-5-iodophenyl)methanol demonstrates superior reaction kinetics in both benzylic
SN2
substitutions and transition-metal catalyzed C-I activations when compared to its unsubstituted or mono-substituted counterparts. The synergistic electron-withdrawing effects of the meta-fluoro and meta-iodo groups lower the activation barriers for both nucleophilic attack at the benzylic carbon and oxidative addition at the aryl iodide. For researchers designing complex synthetic routes, this molecule offers a highly reactive, orthogonally tunable building block that can significantly reduce reaction times and improve overall yields.